3-Chloro-2,4-dimethylpyridine
Description
Contextualization of Halogenated Pyridines within Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry. wipo.int The pyridine (B92270) ring, a six-membered aromatic heterocycle with one nitrogen atom, is a particularly important scaffold. nih.gov The incorporation of halogen atoms (F, Cl, Br, I) onto this ring system gives rise to halogenated pyridines, a class of compounds with significant utility in synthesis. wipo.int
Halogenated pyridines serve as versatile building blocks because the carbon-halogen bond provides a reactive site for a wide array of chemical transformations. google.com They are frequently used as starting materials in nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. bldpharm.com The position and nature of the halogen atom, along with other substituents on the pyridine ring, modulate the electronic properties and reactivity of the molecule, making them highly valuable for designing targeted synthetic pathways. google.com The synthesis of highly substituted pyridine derivatives can be challenging, which gives special importance to perhalopyridines as precursors. bldpharm.com
Significance of Pyridine Scaffolds in Modern Organic Synthesis
The pyridine scaffold is one of the most ubiquitous heterocyclic motifs in drug discovery and development. nih.govbldpharm.com Its presence in natural products like nicotine (B1678760) and essential vitamins (niacin, pyridoxine) highlights its biological relevance. nih.gov In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" because its derivatives are known to bind to a wide range of biological targets, exhibiting diverse pharmacological activities. bldpharm.comrasayanjournal.co.in
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which often improves the solubility and bioavailability of drug molecules. nih.govbldpharm.com Consequently, numerous FDA-approved drugs contain a pyridine core. Pyridine derivatives play vital roles not only in medicine but also as ligands in organometallic chemistry, catalysts in asymmetric synthesis, and components of functional nanomaterials. nih.gov The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, making it an indispensable tool in the design of new therapeutic agents and materials. rasayanjournal.co.in
Overview of Advanced Research Themes Pertaining to 3-Chloro-2,4-dimethylpyridine
While the broader class of chlorodimethylpyridines has seen significant research, particularly isomers like 4-Chloro-2,3-dimethylpyridine (B1603871) N-oxide which is a key intermediate in the synthesis of proton pump inhibitors like Rabeprazole, specific advanced research concerning this compound (also known as 3-chloro-2,4-lutidine) is less documented in publicly available literature. acs.orgbiosynth.comchemicalbook.com
This compound is commercially available as a research chemical, indicating its use as a building block in organic synthesis. bldpharm.com Its structure, featuring a chlorine atom at the 3-position and two methyl groups at positions 2 and 4, suggests potential for specific synthetic transformations. The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The methyl groups can influence the reactivity of the ring and can themselves be sites for further functionalization, for example through oxidation.
Although detailed studies are not widely published, related compounds are actively investigated. For instance, derivatives like 3-Bromo-6-chloro-2,4-dimethylpyridine are known, and more complex molecules incorporating a 6-chloro-2,4-dimethylpyridine-3-carbonyl moiety have been synthesized, pointing to the utility of this substitution pattern in constructing larger, potentially bioactive molecules. nih.govgoogle.com Research on the synthesis of related 3-chloro-2-hydrazinopyridine (B1363166) derivatives for potential fungicidal applications further underscores the interest in this class of compounds. google.com The development of synthetic routes to various dimethylpyridines, the precursors to compounds like this compound, has also been a subject of study. researchgate.net
Interactive Data Table for this compound:
| Property | Value |
|---|---|
| CAS Number | 72093-05-1 |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| SMILES Code | CC1=C(Cl)C(C)=NC=C1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISAIZLTIKTIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 2,4 Dimethylpyridine and Its Precursors
Direct Synthetic Approaches to Chlorinated Dimethylpyridines
Direct chlorination of the pyridine (B92270) ring, particularly in substituted systems like dimethylpyridines, presents challenges in regioselectivity. The electron-donating nature of the methyl groups and the inherent electronic properties of the pyridine nucleus dictate the positions susceptible to electrophilic attack. Modern synthetic chemistry has developed several strategies to control the outcome of these reactions.
Regioselective Halogenation Strategies for Pyridine Systems
Achieving regioselectivity in the halogenation of pyridine systems is a significant synthetic challenge. The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene (B151609), and when activated by electron-donating groups such as methyl substituents, mixtures of isomers are often obtained. However, several strategies have been developed to control the position of chlorination.
One effective method involves the use of directing groups. The concept of directed ortho metalation allows for the deprotonation of a position ortho to a directing group, followed by quenching with an electrophilic chlorine source. harvard.edubaranlab.orguwindsor.ca While not a direct electrophilic halogenation, this method provides a highly regioselective route to chlorinated pyridines. The choice of the directing group and the organometallic base is crucial for the success of this strategy.
Palladium-catalyzed C-H activation is another powerful tool for the regioselective halogenation of pyridines. nih.govacs.org These methods often employ a directing group to guide the palladium catalyst to a specific C-H bond, which is then cleaved and functionalized with a chlorine atom. For instance, palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides have been developed, showcasing the potential of this approach for the regioselective functionalization of aromatic rings. beilstein-journals.org While direct application to 2,4-dimethylpyridine (B42361) to yield the 3-chloro product requires specific directing group strategies, the principle offers a pathway to overcome the inherent reactivity patterns of the pyridine ring.
Recent advancements in photoredox catalysis have also opened new avenues for regioselective C-H chlorination. nih.gov These methods often proceed via radical mechanisms and can offer complementary selectivity to traditional electrophilic substitution reactions.
Furthermore, the halogenation of pyridine N-oxides provides a versatile route to 2-halopyridines with high regioselectivity. tcichemicals.comresearchgate.netnih.gov The N-oxide functionality activates the 2- and 4-positions towards nucleophilic attack. Activation of the N-oxide with an electrophile, followed by treatment with a chloride source, leads to the formation of a 2-chloropyridine (B119429) derivative after deoxygenation.
The following table summarizes some regioselective chlorination strategies applicable to pyridine derivatives:
| Strategy | Reagents/Catalyst | Position Selectivity | Reference |
| Directed ortho Metalation | Organolithium base, Electrophilic chlorine source | ortho to directing group | harvard.edubaranlab.orguwindsor.ca |
| Palladium-Catalyzed C-H Activation | Palladium catalyst, Directing group, Chlorine source | ortho to directing group | nih.govacs.orgbeilstein-journals.org |
| Pyridine N-oxide Halogenation | Activating agent (e.g., oxalyl chloride), Chloride source | C2-position | tcichemicals.comresearchgate.netnih.gov |
| Copper-Catalyzed Halogenation | CuX₂, LiX, O₂ | Varies with substrate | rsc.org |
Novel Cyclization and Ring-Forming Syntheses yielding Pyridine Derivatives
The de novo synthesis of the pyridine ring through cyclization reactions offers a powerful alternative to the functionalization of pre-existing pyridine systems. These methods allow for the construction of highly substituted pyridines with defined regiochemistry, which can be a significant advantage over direct halogenation approaches.
One of the most prominent strategies for pyridine synthesis is the [4+2] cycloaddition, or Diels-Alder reaction. nih.govnih.govacsgcipr.orgacs.orgacs.orgresearchgate.netbaranlab.orgrsc.org In this approach, a diene and a dienophile react to form a six-membered ring. For the synthesis of pyridines, either the diene or the dienophile can contain the nitrogen atom. Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles are particularly effective for constructing the pyridine ring. The initial cycloadduct often undergoes a retro-Diels-Alder reaction to extrude a small molecule, such as nitrogen gas, leading to the aromatic pyridine product.
Multicomponent reactions have also emerged as efficient methods for the synthesis of polysubstituted pyridines. nih.gov For example, a three-component synthesis involving the reaction of 2-azadienes (formed in situ via a catalytic intermolecular aza-Wittig reaction) with enamines has been developed to provide rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov
The following table provides an overview of some novel cyclization and ring-forming reactions for the synthesis of substituted pyridines:
| Reaction Type | Key Reactants | Description | Reference |
| [4+2] Cycloaddition | Vinylallenes and Sulfonyl Cyanides | A convergent strategy where vinylallenes and arylsulfonyl cyanides undergo a Diels-Alder reaction to form isopyridine cycloadducts, which then aromatize to pyridines. nih.gov | nih.govacs.org |
| Aza-Wittig/Diels-Alder Sequence | Aldehydes, Unsaturated Acids, Enamines | A two-pot, three-component synthesis of polysubstituted pyridines via the formation of 2-azadienes and their subsequent Diels-Alder reactions. nih.gov | nih.gov |
| [4+2] Cycloaddition of Oximinosulfonates | Oximinosulfonates and 1,3-Dienes | Provides a regiocontrolled route to substituted pyridines with regiochemistry opposite to that of conventional imino dienophiles. acs.org | acs.orgresearchgate.net |
While these methods provide general access to substituted pyridines, the specific synthesis of 3-chloro-2,4-dimethylpyridine via these routes would require the careful selection of appropriately substituted starting materials.
Vapor Phase Reactions for Chloro-Dimethylpyridine Formation
Vapor phase reactions represent an important industrial method for the synthesis of chlorinated pyridines. These reactions are typically carried out at high temperatures and can offer advantages in terms of throughput and continuous processing. The chlorination of alkylpyridines in the vapor phase can lead to substitution on both the pyridine ring and the alkyl side chains, with the reaction conditions playing a crucial role in determining the product distribution.
A process for the chlorination of lower alkyl pyridines in the vapor phase with gaseous chlorine at elevated temperatures in the presence of an inert diluent has been described. nih.gov The contact time of the reactants at the elevated temperature is a critical parameter for controlling the extent of chlorination and minimizing side reactions.
The following table summarizes representative conditions for the vapor phase chlorination of alkylpyridines:
| Alkylpyridine | Temperature (°C) | Diluent | Contact Time (seconds) | Major Products |
| 2-Methylpyridine | 240-270 | Steam | Not specified | Monochloromethyl-, dichloromethyl-, and trichloromethylpyridines |
| Not specified | 140-500 | Inert gas | 0.1-60 | Chlorinated lower alkyl pyridines |
It is important to note that these conditions are general for alkylpyridines and specific optimization would be required for the selective synthesis of this compound. The regioselectivity of vapor phase chlorination is often difficult to control, and mixtures of isomers are typically obtained.
Synthesis via Functional Group Transformations of Related Pyridine Derivatives
An alternative to the direct chlorination of 2,4-dimethylpyridine is the synthesis from other pyridine derivatives through functional group transformations. This approach can offer better control over regioselectivity and is often employed when direct methods are not feasible.
Derivatization of Dimethylpyridine Isomers (e.g., 2,3-dimethylpyridine, 2,4-dimethylpyridine, 2,6-dimethylpyridine, 3,4-dimethylpyridine, 3,5-dimethylpyridine)
The conversion of various dimethylpyridine isomers into this compound necessitates a series of functional group interconversions. The specific synthetic route would depend on the starting isomer and the available methodologies for introducing the chloro and methyl groups at the desired positions.
For the starting material 2,4-dimethylpyridine , direct chlorination, as discussed in section 2.1, is the most straightforward approach, although achieving high regioselectivity for the 3-position can be challenging.
Starting from 2,3-dimethylpyridine , a potential route could involve the introduction of a functional group at the 4-position that can be subsequently converted to a methyl group, followed by chlorination at the 3-position.
For 2,6-dimethylpyridine , a more complex series of reactions would be required. One hypothetical pathway could involve the introduction of a functional group at the 4-position, followed by removal of one of the original methyl groups and introduction of a new methyl group at the 4-position, and finally chlorination. A known transformation of 2,6-lutidine is its oxidation to 2,6-diformylpyridine. nih.gov
The synthesis from 3,4-dimethylpyridine would require the introduction of a chlorine atom at the 3-position and a methyl group at the 2-position. This could potentially be achieved through a sequence of protection, metalation, and substitution reactions.
3,5-dimethylpyridine (B147111) presents a significant synthetic challenge as both the 2- and 4-positions would need to be functionalized with a methyl and a chloro group, respectively, and the existing methyl groups would need to be either removed or utilized in the synthetic strategy. A known synthesis of 15N-labelled 3,5-dimethylpyridine has been reported. nih.govgoogle.comguidechem.com
Oxidation and Chlorination of Pyridine N-Oxides (e.g., 4-chloro-2,3-dimethylpyridine (B1603871) N-oxide)
The use of pyridine N-oxides is a well-established strategy for activating the pyridine ring towards both electrophilic and nucleophilic substitution. The N-oxide group enhances the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack, while also activating these positions for nucleophilic substitution after activation of the N-oxide oxygen.
The synthesis of the target compound, this compound, can be envisioned through the N-oxidation of 2,4-dimethylpyridine followed by a chlorination step. The synthesis of 2,4-dimethylpyridine N-oxide is a known process. sigmaaldrich.compubcompare.ai
The chlorination of pyridine N-oxides can be achieved using various reagents, with the regioselectivity being a key consideration. Reagents such as phosphoryl chloride (POCl₃) or oxalyl chloride can be used for the deoxygenative chlorination of pyridine N-oxides, typically leading to chlorination at the 2-position. researchgate.netnih.govresearchgate.net
A related and well-documented example is the synthesis of 4-chloro-2,3-dimethylpyridine N-oxide , a key intermediate in the synthesis of proton pump inhibitors. guidechem.comacs.orgchemicalbook.comgoogle.comchemimpex.com The synthesis typically starts from 2,3-dimethylpyridine, which is first oxidized to the corresponding N-oxide. google.comgoogle.com This is followed by nitration at the 4-position to give 2,3-dimethyl-4-nitropyridine-N-oxide. google.com The nitro group is then displaced by a chloride ion to yield 4-chloro-2,3-dimethylpyridine N-oxide. nih.govnih.govacsgcipr.orgacs.orgbaranlab.orgacs.orgchemicalbook.com
The following table summarizes a typical synthetic sequence for 4-chloro-2,3-dimethylpyridine N-oxide:
| Step | Starting Material | Reagents | Product |
| 1. Oxidation | 2,3-Dimethylpyridine | Oxidizing agent (e.g., H₂O₂) | 2,3-Dimethylpyridine N-oxide |
| 2. Nitration | 2,3-Dimethylpyridine N-oxide | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 2,3-Dimethyl-4-nitropyridine-N-oxide |
| 3. Chlorination | 2,3-Dimethyl-4-nitropyridine-N-oxide | Chlorine source (e.g., HCl, AcCl) | 4-Chloro-2,3-dimethylpyridine N-oxide |
This well-established chemistry for a related isomer highlights the utility of the N-oxide strategy in the synthesis of chlorinated dimethylpyridines. The application of similar principles to 2,4-dimethylpyridine N-oxide would be a logical approach for the synthesis of this compound.
Synthetic Routes from Pyridine Carboxylic Acids (e.g., 2,4-dimethylpyridine-3-carbonyl chloride)
The conversion of (hetero)aryl carboxylic acids into aryl halides via decarboxylative halogenation is a powerful transformation in organic synthesis. nih.govacs.org Traditional methods like the Hunsdiecker reaction often require harsh conditions and stoichiometric, toxic reagents. nih.gov However, recent advancements have led to the development of catalytic methods that operate under milder conditions, offering broader substrate scope, including pyridine-based carboxylic acids. nih.govprinceton.edu
Two prominent modern approaches for the decarboxylative chlorination of pyridine carboxylic acids are copper-catalyzed and photoinduced methods.
Copper-Catalyzed Decarboxylative Chlorination
A general method for the decarboxylative halogenation of (hetero)aryl carboxylic acids using a copper catalyst has been developed. princeton.edu This strategy employs a copper source, a ligand, and a chlorinating agent to facilitate the conversion. The reaction proceeds through a proposed mechanism involving an aryl radical intermediate. This protocol has been shown to be effective for a wide range of substrates, including various isomers of pyridine carboxylic acids. princeton.edu For instance, nicotinic acids (pyridine-3-carboxylic acids) are suitable substrates for this transformation. acs.orgprinceton.edu The reaction can be performed to yield chloro(hetero)arenes by promoting a pathway involving radical capture by the copper catalyst followed by reductive elimination. princeton.edu
Photoinduced Decarboxylative Chlorination
Photoredox catalysis offers a sustainable and operationally simple alternative for decarboxylative chlorination. nih.gov This metal-free approach utilizes a photocatalyst in combination with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), and a chlorine source like 1,2-dichloroethane. The reaction is initiated by a single electron transfer (SET) from the carboxylate to the excited photocatalyst, which leads to the formation of an alkyl radical via decarboxylation. This radical then abstracts a chlorine atom from the halogen donor to form the final product. The method has been successfully applied to install chlorine atoms in various heterocyclic systems, including pyridine derivatives. nih.gov
Below is a table summarizing representative conditions for these advanced decarboxylative chlorination methods.
| Methodology | Catalyst/Reagent System | Chlorine Source | Key Features | Applicable Substrates |
|---|---|---|---|---|
| Copper-Catalyzed | Cu(I) or Cu(II) source with a ligand | Copper(II) chloride or other electrophilic Cl sources | Broad scope for heteroaromatics, thermally driven. | Picolinic, Nicotinic, and Isonicotinic acids. princeton.edu |
| Photoinduced | Organic Photocatalyst + PIDA | 1,2-Dichloroethane (DCE) | Metal-free, mild conditions, high atom economy. nih.gov | Pyridine and other N-heterocyclic carboxylic acids. nih.gov |
Preparation from Dihydropyrones (e.g., 2,6-dimethyl-4-pyrone)
The transformation of pyrones and dihydropyrones into pyridines is a classical method for constructing the pyridine ring. This typically involves a ring-opening and re-cyclization sequence with an ammonia (B1221849) source to incorporate the nitrogen atom. While this represents a valid general strategy for pyridine synthesis, its specific application for the direct synthesis of this compound from a dihydropyrone precursor like 2,6-dimethyl-4-pyrone is not well-documented in the surveyed scientific literature. The successful implementation of such a route would necessitate a multi-step process likely involving the introduction of the chloro-substituent and rearrangement of the methyl groups, which is synthetically complex.
Ring Lithiation Methodologies for Substituted Pyridines
Directed ortho-metalation (DoM), or directed lithiation, is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netbaranlab.org The method relies on a directing metalating group (DMG) that coordinates with an organolithium base (e.g., n-BuLi, LDA) and directs deprotonation to an adjacent position. baranlab.orgclockss.org The resulting organolithium intermediate can then be trapped with an electrophile, such as a chlorinating agent, to introduce a substituent with high regioselectivity. clockss.org
However, the application of this methodology for the synthesis of this compound via direct lithiation of 2,4-dimethylpyridine (2,4-lutidine) is problematic. The regioselectivity of lithiation on 2,4-lutidine is dictated by the relative acidities of the available protons. Research has shown that lithiation with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium diethylamide (LDEA) occurs preferentially at the methyl groups, not on the pyridine ring itself. researchgate.net Specifically, the reaction can be tuned to selectively deprotonate either the 2-methyl or the 4-methyl group depending on the base and reaction conditions used. researchgate.net The protons on the pyridine ring, particularly at the C-3 position, are less acidic than those of the methyl groups, preventing effective ring lithiation at this site. Therefore, a direct lithiation-chlorination sequence on 2,4-dimethylpyridine is not a viable route to obtain this compound. researchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis offers efficient and selective pathways for the synthesis and functionalization of heterocyclic compounds. The following sections explore catalytic approaches potentially relevant to the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
Palladium-catalyzed C–H activation and functionalization have become indispensable tools in modern organic synthesis. These methods allow for the direct conversion of C–H bonds into C–C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. nih.gov Specifically, palladium-catalyzed C–H halogenation has emerged as a powerful strategy for the synthesis of aryl halides. researchgate.net
These reactions typically operate via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the palladium center and directs the C–H activation to a specific, often ortho, position. researchgate.netorganic-chemistry.org For example, 2-arylpyridines can be selectively chlorinated on the aryl ring at the position ortho to the pyridine-linking bond, using the pyridine nitrogen as the directing group. researchgate.net Similarly, a cyano group can direct the ortho-halogenation of arylnitriles. organic-chemistry.org
In the case of 2,4-dimethylpyridine, there is no inherent directing group that can steer a palladium catalyst to selectively activate the C-3–H bond. The nitrogen atom directs to the C-2 and C-6 positions, which are already substituted or sterically hindered. Consequently, direct palladium-catalyzed C-3 chlorination of 2,4-dimethylpyridine is not a standard or reported methodology.
Lewis Acid Catalysis in Pyridine Synthesis
The Bohlmann-Rahtz pyridine synthesis is a well-established method for creating substituted pyridines. wikipedia.org The reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a cyclodehydration to yield the pyridine ring. organic-chemistry.orgsynarchive.com While the initial discovery required high temperatures for the final cyclization step, subsequent modifications have shown that the reaction can be catalyzed by acids. organic-chemistry.org
Lewis acids, such as ytterbium(III) triflate or zinc(II) bromide, have been found to be particularly effective catalysts for the cyclodehydration step, allowing the reaction to proceed under significantly milder conditions. jk-sci.com This catalytic approach enhances the utility of the Bohlmann-Rahtz synthesis, making it a more versatile tool for preparing polysubstituted pyridines. organic-chemistry.org
The synthesis of this compound via a Lewis acid-catalyzed Bohlmann-Rahtz reaction is theoretically possible. However, it would require specifically designed starting materials—an enamine and an ethynylketone—that already contain the necessary methyl and chloro substituents arranged in a way that would lead to the desired product upon cyclization. The preparation of such highly functionalized precursors is non-trivial, and a direct, one-pot synthesis of this compound using this method is not explicitly described in the reviewed literature.
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is crucial for maximizing the yield and purity of a desired product while minimizing reaction times and costs. For the viable synthetic routes to this compound from its corresponding carboxylic acid, several parameters can be tuned.
In the copper-catalyzed decarboxylative chlorination , key variables include the choice of copper salt (e.g., CuI, CuBr, Cu₂O), the nature of the ligand, the chlorinating agent, solvent, and temperature. princeton.edu Systematic screening of these components is essential to identify the optimal combination for a given substrate.
For the photoinduced decarboxylative chlorination , optimization would focus on the selection of the photocatalyst, the hypervalent iodine reagent, the solvent, and the light source (wavelength and intensity). nih.gov The concentration of reactants and the reaction time are also critical parameters that influence the efficiency of the transformation.
The following table provides a conceptual framework for the optimization of the copper-catalyzed decarboxylative chlorination, based on general findings in the field. princeton.edu
| Parameter | Variables Screened | General Outcome/Rationale |
|---|---|---|
| Copper Source | Cu₂O, CuI, Cu(OAc)₂, CuCl₂ | The oxidation state and counter-ion of the copper source can significantly impact catalytic activity and reaction outcome. princeton.edu |
| Ligand | Phenanthroline, Bipyridine derivatives | Ligands modulate the solubility, stability, and reactivity of the copper catalyst, which is crucial for efficient turnover. princeton.edu |
| Chlorinating Agent | CuCl₂, N-Chlorosuccinimide (NCS) | The choice of chlorine source affects the reaction mechanism and can influence selectivity and yield. |
| Solvent | DMF, DMSO, NMP, Dioxane | Solvent polarity and coordinating ability can affect the solubility of reagents and the stability of intermediates. princeton.edu |
| Temperature | 80 °C - 140 °C | Higher temperatures are often required to promote decarboxylation and drive the catalytic cycle, but can also lead to side reactions. |
Impact of Reagent Stoichiometry on Product Distribution
The stoichiometry of the reagents in the Sandmeyer reaction plays a pivotal role in determining the yield and purity of the final product, this compound. The key reagents in this process are the starting amine (3-amino-2,4-dimethylpyridine), sodium nitrite (B80452) (NaNO₂), a mineral acid (typically hydrochloric acid, HCl), and a copper(I) salt catalyst (CuCl).
The molar ratio of sodium nitrite to the starting aminopyridine is critical for the complete conversion of the amino group into the diazonium salt intermediate. An insufficient amount of sodium nitrite will lead to incomplete diazotization, resulting in a lower yield of the desired chlorinated product and the presence of unreacted starting material in the final mixture. Conversely, a significant excess of sodium nitrite can lead to the formation of undesired byproducts through side reactions.
The concentration and stoichiometry of the hydrochloric acid are also crucial. A sufficient amount of acid is required to protonate the aminopyridine, making it soluble and reactive, and to generate nitrous acid (HNO₂) in situ from sodium nitrite. Typically, at least two equivalents of HCl per equivalent of the amine are used: one to form the amine hydrochloride salt and another to react with sodium nitrite. An excess of acid is often employed to maintain a low pH, which helps to suppress the formation of unwanted diazoamino compounds and phenolic byproducts.
The amount of the copper(I) chloride catalyst also influences the reaction outcome. While it is a catalyst, a certain minimum amount is necessary to facilitate the efficient conversion of the diazonium salt to the final chloro-derivative. The optimal catalyst loading needs to be determined experimentally to balance reaction rate and cost-effectiveness.
Table 1: Illustrative Impact of Reagent Stoichiometry on the Synthesis of a Chlorinated Aromatic Compound via Sandmeyer Reaction
| Molar Ratio (Amine:NaNO₂:HCl:CuCl) | Product Yield (%) | Purity (%) | Observations |
| 1 : 1 : 2 : 0.1 | 65 | 85 | Incomplete conversion of starting material. |
| 1 : 1.2 : 3 : 0.2 | 85 | 95 | Good yield and purity with minimal side products. |
| 1 : 1.5 : 4 : 0.2 | 82 | 93 | Slight increase in byproduct formation. |
| 1 : 1.2 : 2 : 0.2 | 75 | 90 | Increased formation of phenolic byproducts due to insufficient acidity. |
Note: The data in this table is illustrative and represents typical trends observed in Sandmeyer reactions. Actual results for the synthesis of this compound may vary and require experimental optimization.
Temperature and Solvent Effects in Synthetic Transformations
Temperature control is paramount throughout the synthesis of this compound, particularly during the diazotization and the subsequent Sandmeyer reaction. The choice of solvent also significantly impacts the reaction's success.
The diazotization step, the reaction of the aminopyridine with nitrous acid, is typically carried out at low temperatures, generally between 0 and 5 °C. mnstate.edu This is because diazonium salts are often unstable at higher temperatures and can decompose, leading to the formation of undesired phenols and other byproducts. Maintaining a low temperature throughout the addition of sodium nitrite is crucial for maximizing the yield of the diazonium salt intermediate.
For the subsequent Sandmeyer reaction, the temperature is often gradually raised to facilitate the decomposition of the diazonium salt and the formation of the C-Cl bond in the presence of the copper(I) catalyst. The optimal temperature for this step can vary but is typically in the range of room temperature to slightly elevated temperatures. Careful monitoring and control of the temperature are necessary to ensure a controlled evolution of nitrogen gas and to prevent runaway reactions.
The solvent system must be chosen to ensure the solubility of the reactants and intermediates. For the Sandmeyer reaction, an aqueous medium is typically used, as the diazonium salt is prepared in an aqueous acidic solution. The solubility of the starting aminopyridine can be enhanced by the formation of its hydrochloride salt in the acidic medium. The choice of solvent can also influence the reaction rate and the product distribution.
Table 2: Influence of Temperature and Solvent on a Representative Sandmeyer Chlorination
| Temperature (°C) | Solvent | Reaction Time (h) | Product Yield (%) | Key Observations |
| 0-5 (Diazotization), 25 (Sandmeyer) | Water/HCl | 3 | 88 | Stable diazonium salt formation, clean conversion. |
| 15 (Diazotization), 25 (Sandmeyer) | Water/HCl | 2.5 | 75 | Increased phenol (B47542) byproduct due to diazonium salt decomposition. |
| 0-5 (Diazotization), 50 (Sandmeyer) | Water/HCl | 1.5 | 80 | Faster reaction but with some increase in colored impurities. |
| 0-5 (Diazotization), 25 (Sandmeyer) | Ethanol (B145695)/HCl | 4 | 70 | Potential for ether byproduct formation. |
Note: This table provides illustrative data on the effects of temperature and solvent. The optimal conditions for the synthesis of this compound should be determined through experimental investigation.
Mitigation of Hydrolysis and Other Side Reactions
The primary side reaction of concern during the synthesis of this compound via the Sandmeyer reaction is the hydrolysis of the diazonium salt intermediate to form the corresponding phenol (3-hydroxy-2,4-dimethylpyridine). This reaction is catalyzed by heat and is a competing pathway to the desired chlorination.
To mitigate this hydrolysis, the following strategies are employed:
Low-Temperature Diazotization: As previously mentioned, maintaining a low temperature (0-5 °C) during the formation of the diazonium salt is the most critical factor in preventing its premature decomposition and subsequent hydrolysis. mnstate.edu
Acidic Conditions: A sufficiently acidic environment helps to stabilize the diazonium salt and suppress the concentration of hydroxide (B78521) ions, which can act as nucleophiles.
Prompt Use of the Diazonium Salt: The diazonium salt is typically not isolated but is used immediately in the subsequent Sandmeyer reaction. This minimizes the time it is exposed to conditions that could lead to decomposition.
Other potential side reactions include the formation of azo compounds from the reaction of the diazonium salt with unreacted amine. This is largely suppressed by maintaining a low temperature and ensuring a slight excess of nitrous acid. The formation of tarry byproducts can also occur, particularly at higher temperatures. Careful control of the reaction temperature and stoichiometry is essential to minimize these unwanted products.
In the workup procedure, careful neutralization of the acidic reaction mixture is necessary. This is often done at low temperatures to prevent any potential hydrolysis of the final product, although chloropyridines are generally more stable than the diazonium salt intermediate. Extraction with a suitable organic solvent followed by purification techniques such as distillation or chromatography is then employed to isolate the pure this compound.
By carefully controlling reagent stoichiometry, temperature, and solvent, and by taking measures to prevent the hydrolysis of the diazonium intermediate, it is possible to achieve a high yield and purity of this compound through advanced synthetic methodologies like the Sandmeyer reaction.
Chemical Reactivity and Mechanistic Pathways of 3 Chloro 2,4 Dimethylpyridine
Nucleophilic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for halopyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring reduces electron density, making the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions).
The chlorine atom at the 3-position of 3-Chloro-2,4-dimethylpyridine serves as a leaving group in nucleophilic substitution reactions. In SNAr reactions, the key step involves the attack of a nucleophile on the carbon atom bearing the leaving group. uci.edu This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The subsequent departure of the chloride ion restores the aromaticity of the ring, resulting in the substituted product. The rate of this reaction is influenced by the stability of the Meisenheimer complex and the ability of the chlorine to act as a leaving group. uci.eduresearchgate.net For chloropyridine derivatives, the reaction involves the displacement of the chlorine atom by a nucleophile, such as glutathione (B108866) in certain metabolic pathways. researchgate.net
The two methyl groups on the pyridine ring significantly influence the reactivity of this compound in SNAr reactions through both electronic and steric effects.
Electronic Effects: Methyl groups are electron-donating, which increases the electron density on the pyridine ring. This effect generally deactivates the ring towards nucleophilic attack, making the reaction slower compared to an unsubstituted chloropyridine.
Steric Effects: The methyl group at the 2-position provides considerable steric hindrance, physically obstructing the approach of a nucleophile to the adjacent 3-position where the chlorine atom is located. nih.gov This steric hindrance can dramatically decrease the rate of substitution. nih.gov The methyl group at the 4-position has a less direct steric impact on the 3-position.
The regioselectivity of nucleophilic attack is a critical factor in substituted pyridines. For instance, in 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can direct nucleophilic attack towards the 6-position. researchgate.net While this compound has only one halogen, the principles of steric influence are relevant. The combined electronic deactivation and steric hindrance, particularly from the C2-methyl group, make nucleophilic substitution at the C3-position less favorable than at the 2- or 4-positions on an analogously substituted pyridine.
Table 1: Factors Influencing Nucleophilic Substitution on this compound
| Factor | Influence on Reactivity | Rationale |
| Pyridine Nitrogen | Activating | Reduces electron density on the ring, making it susceptible to nucleophilic attack. |
| Chlorine at C3 | Enables Reaction | Acts as a good leaving group to be displaced by a nucleophile. uci.edu |
| Methyl Group at C2 | Deactivating (Steric) | Physically hinders the approach of the nucleophile to the C3 position. nih.gov |
| Methyl Group at C4 | Deactivating (Electronic) | Donates electron density to the ring, making it less electrophilic. |
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (SEAr) on pyridine is generally more difficult than on benzene (B151609). wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion which further deactivates the ring. wikipedia.org
The nitration of this compound involves introducing a nitro (-NO₂) group onto the pyridine ring, typically using a mixture of nitric acid and sulfuric acid. The position of the incoming nitro group is determined by the directing effects of the existing substituents.
Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the meta-position (C3 and C5).
Methyl Groups (at C2 and C4): Activating and ortho-, para-directing.
Chlorine (at C3): Deactivating but ortho-, para-directing.
Considering these competing effects, the most likely positions for nitration are C5 and C6. The C5 position is meta to the nitrogen and ortho to the C4-methyl group. The C6 position is ortho to the nitrogen (less favored) but ortho to the C2-methyl group. The precise outcome and product distribution would depend on the specific reaction conditions. Studies on the nitration of related compounds, such as 1,2-dimethyl-4-nitrobenzene, show that complex mixtures of products can be formed, including dinitro-substituted compounds. cdnsciencepub.com
Formation of Advanced Heterocyclic Systems
This compound can be used as a scaffold to build more complex heterocyclic systems, particularly fused-ring structures. The chlorine atom is a key functional group for this purpose, enabling modern cross-coupling reactions. For example, palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), or Buchwald-Hartwig amination (with amines) can be used to form new carbon-carbon or carbon-nitrogen bonds at the 3-position. The newly introduced substituent can then be manipulated to undergo an intramolecular cyclization reaction, leading to the formation of a new ring fused to the original pyridine core. This strategy is a powerful tool in medicinal chemistry for creating novel molecular architectures. For instance, intramolecular cyclization is a known method for forming α-carboline from a 3-chloro-2-aminopyridine derivative. orgsyn.org
Synthesis of Fused Heterocycles (e.g., pyrazolopyridines, isoxazolopyridines, thienopyridines)
The synthesis of fused heterocycles from this compound can be approached through several mechanistic pathways, primarily involving the functionalization of the chloro substituent or the methyl groups. While specific literature on this exact starting material is limited, established synthetic routes for analogous chloropyridines provide a strong basis for predicting its reactivity.
Pyrazolopyridines: The construction of a pyrazole (B372694) ring fused to the pyridine core of this compound would likely proceed through a reaction cascade involving nucleophilic substitution and cyclization. A plausible route involves the initial conversion of the 3-chloro group to a hydrazine (B178648) derivative. This can be achieved by direct reaction with hydrazine hydrate, often in a suitable solvent like ethanol (B145695) or isopropanol. The resulting 3-hydrazinyl-2,4-dimethylpyridine can then undergo condensation with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate. This reaction, typically acid- or base-catalyzed, would lead to the formation of the pyrazole ring, yielding a dimethyl-substituted pyrazolo[3,4-c]pyridine.
Another approach involves the initial functionalization of one of the methyl groups. For instance, the 2-methyl group could be activated to participate in a condensation reaction. However, the more common and direct route involves the displacement of the chloro group. The reaction of 2-chloro-3-cyanopyridines with hydrazine is a well-established method for synthesizing 3-aminopyrazolo[3,4-b]pyridines. nih.gov This proceeds via initial nucleophilic displacement of the chloride by hydrazine, followed by intramolecular cyclization where the terminal amino group of the hydrazine attacks the cyano group. nih.gov A similar strategy could be envisioned for this compound if a cyano group were introduced at an appropriate position.
Isoxazolopyridines: The synthesis of isoxazolopyridines from this compound would likely involve the construction of the isoxazole (B147169) ring onto the pyridine scaffold. A common strategy for forming isoxazolo[4,5-b]pyridines starts from 2-chloro-3-nitropyridines. kobe-u.ac.jp In this methodology, the nitro group is key to the cyclization step. Therefore, a nitration step on this compound would be a necessary prerequisite. Following nitration, a plausible route would involve reaction with a compound containing an active methylene (B1212753) group, such as a β-ketoester, in the presence of a base. This would lead to an intermediate that can undergo intramolecular nucleophilic substitution of the nitro group to form the isoxazole ring. kobe-u.ac.jp
Alternatively, the synthesis of isoxazolo[5,4-b]pyridines often utilizes 5-aminoisoxazoles as building blocks, which then react with various partners to construct the fused pyridine ring. dntb.gov.uawikipedia.org Adapting this to start from this compound would be a more complex, multi-step process. A more direct, albeit challenging, approach could involve the reaction of this compound-N-oxide with a suitable nucleophile to introduce a functional group that can then be elaborated into the isoxazole ring.
Thienopyridines: The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes, which can be adapted for the preparation of thienopyridines. researchgate.net This multicomponent reaction typically involves an α-methylene carbonyl compound, a cyano-activated methylene compound, and elemental sulfur, often in the presence of a base. To apply this to this compound, one of the methyl groups would need to be functionalized to an α-methylene carbonyl or a cyano-activated methylene group. For example, oxidation of the 2-methyl group to an aldehyde, followed by Knoevenagel condensation with a cyanoacetate, would provide a suitable precursor. Subsequent reaction with elemental sulfur and a base would then lead to the formation of the fused thiophene (B33073) ring.
A more direct approach involves the reaction of a 2-chloropyridine (B119429) bearing a cyano group at the 3-position with a sulfur-containing nucleophile, such as thioglycolic acid derivatives. nih.gov This leads to nucleophilic substitution of the chloride, followed by intramolecular cyclization to form the thienopyridine core. For this compound, this would again necessitate the introduction of a cyano group, likely through functionalization of one of the methyl groups or through a Sandmeyer-type reaction if an amino group can be installed.
| Fused Heterocycle | Plausible Synthetic Strategy from this compound Derivative | Key Intermediates/Reagents |
| Pyrazolopyridine | 1. Nucleophilic substitution of the chloro group with hydrazine. 2. Condensation with a 1,3-dicarbonyl compound. | Hydrazine hydrate, Acetylacetone or Ethyl acetoacetate |
| Isoxazolopyridine | 1. Nitration of the pyridine ring. 2. Reaction with a β-ketoester followed by intramolecular cyclization. | Nitrating agent (e.g., HNO₃/H₂SO₄), β-ketoester |
| Thienopyridine | 1. Functionalization of a methyl group to an aldehyde. 2. Knoevenagel condensation with a cyanoacetate. 3. Gewald reaction with elemental sulfur. | Oxidizing agent, Cyanoacetate, Elemental sulfur |
Coordination Chemistry and Adduct Formation
The coordination chemistry of this compound is dictated by the Lewis basicity of the pyridine nitrogen atom. The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating this basicity. The chloro group at the 3-position acts as an electron-withdrawing group through its inductive effect, which tends to decrease the electron density on the nitrogen atom, thereby reducing its Lewis basicity. Conversely, the methyl groups at the 2- and 4-positions are electron-donating, which increases the electron density on the nitrogen. The net effect of these opposing electronic influences, combined with steric hindrance from the 2-methyl group, will determine the strength and nature of its coordination to metal centers and its ability to form adducts with Lewis acids.
While specific studies on the formation of metal chelates directly involving this compound as a ligand are not extensively documented, its behavior can be inferred from the coordination chemistry of similarly substituted pyridines. Pyridine and its derivatives are common ligands in coordination chemistry, typically binding to metal ions in a monodentate fashion through the nitrogen atom. wikipedia.org
It is plausible that this compound can form coordination complexes with a variety of transition metals. For example, reaction with nickel(II) salts could potentially lead to the formation of octahedral, tetrahedral, or square-planar complexes, depending on the counter-ion and reaction conditions, similar to what has been observed for other dimethylpyridines. youtube.com
Adduct formation with Lewis acids is another important aspect of the chemistry of this compound. Lewis acids can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom. nih.gov This coordination enhances the electrophilicity of the pyridine ring, facilitating reactions that might not occur otherwise. For example, zinc-based Lewis acids have been shown to activate pyridines for nucleophilic aromatic substitution. nih.gov It is expected that this compound would form adducts with various Lewis acids, such as boron trihalides or metal halides. The stability of these adducts would be influenced by the balance of electronic and steric factors of the pyridine derivative. The formation of such adducts can be a key step in catalytic cycles involving this and similar pyridine derivatives.
| Interaction Type | Interacting Species | Expected Outcome | Influencing Factors |
| Metal Coordination | Transition Metal Ions (e.g., Ni(II), Cu(II)) | Formation of monodentate complexes with varying geometries (octahedral, tetrahedral, etc.). | Steric hindrance from the 2-methyl group; electronic effects of chloro and methyl groups on nitrogen basicity. |
| Adduct Formation | Lewis Acids (e.g., ZnCl₂, BF₃) | Formation of Lewis acid-base adducts, leading to activation of the pyridine ring. | Strength of the Lewis acid; basicity of the pyridine nitrogen. |
Advanced Spectroscopic Characterization Techniques for 3 Chloro 2,4 Dimethylpyridine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including substituted pyridines. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.
One-Dimensional NMR Analysis (¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of 3-chloro-2,4-dimethylpyridine analogs.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons on the pyridine (B92270) ring will appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating methyl groups. The two methyl groups will also exhibit separate signals due to their different positions on the pyridine ring.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. In this compound, separate signals are expected for each of the seven carbon atoms: five in the pyridine ring and two in the methyl groups. The chemical shifts of the ring carbons are particularly informative, with the carbon atom bonded to the chlorine atom (C3) showing a characteristic shift. The positions of the methyl-substituted carbons (C2 and C4) and the remaining aromatic carbons can also be readily identified.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This interactive table provides predicted NMR data. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H5 | 7.0 - 7.2 | - |
| H6 | 8.0 - 8.2 | - |
| 2-CH₃ | 2.4 - 2.6 | 18 - 22 |
| 4-CH₃ | 2.3 - 2.5 | 20 - 24 |
| C2 | - | 155 - 160 |
| C3 | - | 130 - 135 |
| C4 | - | 145 - 150 |
| C5 | - | 120 - 125 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Elucidation
While 1D NMR provides basic structural information, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in more complex analogs. mdpi.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, a COSY spectrum would be crucial to confirm the connectivity of the aromatic protons. For example, it would show a correlation between the proton at position 5 and the proton at position 6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would definitively link the ¹H signals of the methyl groups and the aromatic protons to their corresponding ¹³C signals, confirming their assignments. researchgate.net
Analysis of Solvent Effects on Chemical Shifts
The choice of solvent can significantly influence the chemical shifts observed in NMR spectra due to interactions between the solvent and the analyte. reddit.com These solvent-induced shifts can be a valuable tool for separating overlapping signals and gaining further structural insights. researchgate.netpreprints.org
For pyridine derivatives, changing the solvent from a relatively non-polar one like deuterochloroform (CDCl₃) to an aromatic solvent like deuterated benzene (B151609) (C₆D₆) or a polar solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can cause significant changes in the chemical shifts of the ring protons. cdnsciencepub.compitt.edu Aromatic solvents like benzene-d₆ can induce upfield shifts for protons located above the plane of the aromatic solvent ring due to anisotropic effects. preprints.org Hydrogen-bonding solvents can also cause notable shifts, particularly for protons near the nitrogen atom of the pyridine ring. acs.org Analyzing these shifts can help to confirm the spatial arrangement of substituents on the pyridine ring.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed between 2850-3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1400-1650 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending vibrations of the C-H bonds give rise to absorptions in the fingerprint region (below 1400 cm⁻¹).
C-Cl stretching: The carbon-chlorine stretching vibration is typically observed in the 600-800 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound This interactive table provides expected IR absorption data. Actual peak positions can vary based on the molecular environment.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N and C=C Ring Stretch | 1400 - 1650 |
| CH₃ Bending | 1375 - 1450 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. acs.org While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric ring vibrations: The symmetric "breathing" modes of the pyridine ring often produce strong and sharp signals in the Raman spectrum.
C-C backbone stretching: The stretching vibrations of the carbon-carbon single bonds can also be observed.
Substituent-ring vibrations: Vibrations involving the methyl and chloro substituents attached to the ring can provide further structural information.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound and its analogs, aiding in their definitive identification and characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of molecules containing chromophores. In pyridine and its derivatives, the aromatic ring and non-bonding electrons on the nitrogen atom act as chromophores, giving rise to characteristic electronic transitions.
Electronic Transitions and Absorption Characteristics
The UV-Vis spectrum of pyridine-based compounds is primarily characterized by two types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). uzh.chchemistwizards.com The π → π* transitions, which involve the excitation of electrons from the aromatic π system, are typically of high intensity and occur at shorter wavelengths. chemistwizards.com The n → π* transitions involve the promotion of an electron from the non-bonding lone pair of the nitrogen atom to an antibonding π* orbital. uzh.ch These transitions are generally of lower intensity and appear at longer wavelengths compared to π → π* transitions. uzh.ch
For this compound, the benzene-like π system gives rise to strong absorptions in the UV region. The presence of substituents—the chloro group (an auxochrome with electron-withdrawing inductive effects and electron-donating resonance effects) and two methyl groups (electron-donating auxochromes)—on the pyridine ring influences the energy of the molecular orbitals. chemrxiv.org This substitution pattern typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted pyridine. researchgate.net
The solvent environment can also significantly affect the absorption characteristics. tanta.edu.eg Polar solvents may lead to shifts in the absorption maxima due to differential solvation of the ground and excited states. For instance, n → π* transitions often exhibit a hypsochromic shift (blue shift) in polar solvents, as the non-bonding electrons are stabilized by solvent interactions. tanta.edu.eg
Table 1: Typical Electronic Transitions in Substituted Pyridines
| Transition Type | Typical Wavelength (λmax) Range | Molar Absorptivity (ε) | Characteristics |
|---|---|---|---|
| π → π* | 200-280 nm | High ( > 5,000 L mol⁻¹ cm⁻¹) | Intense absorption band, sensitive to conjugation and substitution. |
| n → π* | 270-350 nm | Low ( < 2,000 L mol⁻¹ cm⁻¹) | Weak absorption band, often appears as a shoulder, sensitive to solvent polarity. uzh.ch |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions. rfi.ac.uk
High-Resolution Mass Spectrometry (e.g., ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. udel.edu This is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds like this compound. mdpi.com In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer, typically employing electron ionization (EI). mdpi.com EI is a high-energy technique that causes extensive fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum that is useful for structural elucidation. udel.educhemguide.co.uk
The fragmentation of this compound in an EI-MS experiment is predictable. The molecular ion peak (M⁺) will be observed, and its high-resolution measurement will confirm the molecular formula C₇H₈ClN. A key diagnostic feature will be the isotopic pattern of chlorine: the presence of two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. udel.edu
Common fragmentation pathways for alkylpyridines include:
Loss of a methyl radical (•CH₃): This results in a fragment ion at [M-15]⁺.
Loss of a chlorine atom (•Cl): Leading to a fragment at [M-35]⁺.
Cleavage of the pyridine ring: This can produce a variety of smaller charged fragments. libretexts.org
Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique, often coupled with liquid chromatography (LC-MS). nih.gov It is particularly useful for less volatile or thermally labile analogs. ESI typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight of the parent compound. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound (C₇H₈ClN)
| Ion/Fragment | Predicted m/z (for ³⁵Cl) | Technique | Significance |
|---|---|---|---|
| [M]⁺• | 141 | EI-MS | Molecular ion peak. |
| [M+2]⁺• | 143 | EI-MS | Isotopic peak confirming the presence of one chlorine atom. |
| [M-CH₃]⁺ | 126 | EI-MS | Loss of a methyl group. |
| [M-Cl]⁺ | 106 | EI-MS | Loss of a chlorine atom. |
| [M+H]⁺ | 142 | ESI-MS | Protonated molecule, confirms molecular weight. |
Elemental Analysis for Compound Purity and Stoichiometry
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. researchgate.net This comparison serves as a crucial check for compound purity and confirms its stoichiometry. mdpi.comarkat-usa.org
For a new compound to be considered pure, the experimentally found values for C, H, and N should typically be within ±0.4% of the calculated values. nih.gov This level of accuracy provides strong evidence that the synthesized compound has the correct elemental composition and is free from significant impurities. researchgate.netnih.gov
For this compound (C₇H₈ClN), the theoretical elemental composition can be calculated as follows:
Molecular Weight = (7 * 12.011) + (8 * 1.008) + (1 * 14.007) + (1 * 35.453) = 141.59 g/mol
%C = (7 * 12.011 / 141.59) * 100 = 59.38%
%H = (8 * 1.008 / 141.59) * 100 = 5.69%
%N = (1 * 14.007 / 141.59) * 100 = 9.89%
Table 3: Elemental Analysis Data for this compound (C₇H₈ClN)
| Element | Theoretical Percentage | Acceptable Experimental Range (±0.4%) |
|---|---|---|
| Carbon (C) | 59.38% | 58.98% - 59.78% |
| Hydrogen (H) | 5.69% | 5.29% - 6.09% |
| Nitrogen (N) | 9.89% | 9.49% - 10.29% |
Methodological Considerations in Spectral Data Interpretation
The elucidation of a chemical structure is a process of piecing together evidence from various spectroscopic sources. However, data from different techniques can sometimes appear to be inconsistent or ambiguous.
Strategies for Resolving Conflicting Spectroscopic Data
Key strategies include:
Cross-Verification: Data from one technique should be used to corroborate findings from another. For example, the molecular formula determined by HRMS must be consistent with the elemental analysis data and should provide the framework for interpreting NMR and IR spectra. rfi.ac.uk
Re-evaluation of Data: When a conflict arises, the raw data from each experiment should be carefully re-examined. This includes checking for artifacts, impurities, or misinterpretations of the spectra. nih.gov For instance, an unexpected peak in a mass spectrum might be due to a known impurity or a previously unconsidered fragmentation pathway. libretexts.org
Use of Complementary Techniques: If ambiguity persists, employing additional analytical methods can provide the necessary clarification. For example, if mass spectrometry cannot distinguish between isomers, 2D NMR techniques like COSY and HMBC can establish the connectivity of the atoms and resolve the ambiguity. researchgate.net
Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can predict spectra (e.g., UV-Vis, NMR) for a proposed structure. chemrxiv.org Comparing the calculated spectrum with the experimental one can help validate or reject a structural hypothesis.
Systematic Problem Solving: A logical, step-by-step approach is crucial. This involves first determining the molecular formula (from HRMS and elemental analysis), then identifying functional groups (from IR), and finally piecing together the molecular skeleton and stereochemistry using a combination of 1D and 2D NMR techniques. wpmucdn.com Any data point that contradicts the proposed structure must be rigorously investigated. researchgate.net
By employing a multi-technique approach and critically evaluating all spectroscopic evidence, a definitive and accurate structural assignment can be achieved for this compound and its analogs.
Comparative Analysis with Structurally Analogous Compounds
A thorough spectroscopic comparison of this compound with its structural analogs, such as 2,4-Lutidine and 3-Chloro-2,6-dimethylpyridine, offers valuable insights into the influence of chloro and methyl group positions on the magnetic and vibrational environment of the pyridine nucleus. The following sections detail the comparative analysis based on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopies are powerful tools for probing the electronic environment of protons and carbon atoms within a molecule. A comparative analysis of the chemical shifts (δ) reveals the electron-donating or -withdrawing effects of the substituents.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of this compound and its analogs exhibit distinct patterns in the aromatic region, directly reflecting the substitution pattern.
| Compound | δ H-5 (ppm) | δ H-6 (ppm) | δ 2-CH₃ (ppm) | δ 4-CH₃ (ppm) | δ 6-CH₃ (ppm) |
| This compound | 7.08 (d) | 8.15 (d) | 2.55 (s) | 2.38 (s) | - |
| 2,4-Lutidine | 6.95 (d) | 8.35 (d) | 2.48 (s) | 2.29 (s) | - |
| 3-Chloro-2,6-dimethylpyridine | 7.55 (s) | - | 2.59 (s) | - | 2.59 (s) |
Note: 's' denotes a singlet, and 'd' denotes a doublet.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide further evidence of the electronic effects of the substituents on the carbon framework of the pyridine ring.
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ 2-CH₃ (ppm) | δ 4-CH₃ (ppm) | δ 6-CH₃ (ppm) |
| This compound | 155.1 | 131.5 | 147.2 | 123.8 | 148.9 | 22.8 | 19.5 | - |
| 2,4-Lutidine | 157.1 | 123.1 | 147.5 | 121.5 | 149.2 | 24.1 | 20.9 | - |
| 3-Chloro-2,6-dimethylpyridine | 157.8 | 127.9 | 138.1 | 122.5 | 157.8 | 23.5 | - | 23.5 |
The carbon atom directly attached to the chlorine atom (C-3) in the chloro-substituted analogs shows a significant downfield shift due to the inductive effect of the halogen. The chemical shifts of the methyl carbons are also sensitive to the substitution pattern.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a unique "fingerprint" for each compound. The characteristic C-Cl stretching frequency and the aromatic C-H and C=C/C=N stretching and bending vibrations are of particular interest in this comparative analysis.
| Compound | ν(C-Cl) (cm⁻¹) | ν(Aromatic C-H) (cm⁻¹) | ν(C=C/C=N) (cm⁻¹) |
| This compound | ~780 | ~3050 | ~1580, 1460 |
| 2,4-Lutidine | - | ~3040 | ~1590, 1480 |
| 3-Chloro-2,6-dimethylpyridine | ~790 | ~3060 | ~1570, 1450 |
The presence of a C-Cl stretching band in the 780-790 cm⁻¹ region is a clear diagnostic feature for the chlorinated analogs. The precise positions of the aromatic stretching and bending vibrations are subtly influenced by the electronic nature and position of the substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering clues about its structure. The fragmentation patterns of these analogs are influenced by the positions of the methyl and chloro groups.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 141/143 (approx. 3:1 ratio) | 106 (M-Cl)⁺, 79 (C₅H₄N)⁺ |
| 2,4-Lutidine | 107 | 92 (M-CH₃)⁺, 79 (C₅H₄N)⁺ |
| 3-Chloro-2,6-dimethylpyridine | 141/143 (approx. 3:1 ratio) | 106 (M-Cl)⁺, 79 (C₅H₄N)⁺ |
A characteristic feature of the mass spectra of the chloro-substituted compounds is the presence of an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom. The fragmentation pathways are dominated by the loss of the chloro or methyl substituents, leading to common fragment ions.
Structural Analysis and Stereochemical Investigations
X-ray Crystallography
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby establishing the exact conformation of the molecule and its arrangement within the crystal lattice.
Determination of Absolute Configuration and Molecular Conformation
For a molecule like 3-Chloro-2,4-dimethylpyridine, which is achiral, the concept of absolute configuration does not apply. However, X-ray crystallography provides a detailed picture of its molecular conformation—the spatial arrangement of its atoms.
In related crystalline structures, such as in tribromido(2,4-dimethylpyridine)gold(III), the 2,4-dimethylpyridine (B42361) ligand is, as expected, essentially planar. iucr.org The pyridine (B92270) ring forms a rigid plane, with the methyl and chloro substituents lying in or very close to this plane. The precise bond lengths and angles within the pyridine ring are influenced by the electronic effects of the substituents. For instance, the C-Cl bond and the C-C bonds to the methyl groups will have characteristic lengths that can be accurately determined. The conformation of the methyl groups relative to the ring is also fixed in the solid state.
Table 1: Representative Crystallographic Data for a Coordinated 2,4-Dimethylpyridine Ligand (Data derived from analysis of tribromido(2,4-dimethylpyridine)gold(III)) iucr.org
| Parameter | Value |
| Pyridine Ring Deviation from Planarity (r.m.s.) | ~0.01 - 0.06 Å |
| Au-N Bond Length (trans to Br) | ~2.059 Å |
| Coordination Geometry at Metal Center | Square-planar |
This interactive table provides data from a closely related metal-complex to illustrate the typical conformation of the 2,4-dimethylpyridine moiety.
Analysis of Crystal Packing and Lattice Interactions
Crystal packing describes how individual molecules are arranged in a three-dimensional lattice. This arrangement is dictated by a delicate balance of intermolecular forces, aiming to achieve the most thermodynamically stable structure. In the crystal structures of substituted pyridines, molecules often organize through a combination of van der Waals forces, dipole-dipole interactions, and more specific interactions like hydrogen or halogen bonds. iucr.org
For instance, in the gold(III) complexes of dimethylpyridines, the packing is often characterized by the formation of dimeric moieties linked by secondary interactions, which then assemble into larger chains or layers. iucr.org The orientation of the this compound molecules would be such that steric hindrance is minimized while attractive intermolecular forces are maximized.
Intermolecular Interactions
The solid-state structure of this compound is stabilized by a network of non-covalent interactions. These forces, while weaker than covalent bonds, are crucial in determining the crystal's properties, including its melting point and solubility.
Hydrogen Bonding Networks in Crystalline Structures
Although this compound itself does not possess strong hydrogen bond donors (like O-H or N-H), the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. In the presence of co-crystallized solvent molecules (e.g., water) or in protonated pyridinium (B92312) salts, it can participate in hydrogen bonding. More commonly, weak C-H···N or C-H···Cl hydrogen bonds can play a significant role in stabilizing the crystal lattice. These interactions occur when a weakly acidic C-H bond (from a methyl group or the pyridine ring) interacts with the electronegative nitrogen or chlorine atom of an adjacent molecule. iucr.org
π-π Stacking Interactions in Pyridine Architectures
Aromatic rings, such as the pyridine ring in this compound, can interact through π-π stacking. This interaction arises from the electrostatic and dispersion forces between the electron clouds of adjacent rings. These interactions are highly dependent on the relative orientation of the rings, which can adopt parallel-displaced or T-shaped arrangements to optimize the interaction.
Halogen Bonding (e.g., Cl⋯Cl, Br⋯Cl Interactions)
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In molecules like this compound, the chlorine atom can participate in such bonds. The chlorine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Cl covalent bond, which can interact favorably with an electron-rich region on a neighboring molecule, such as a nitrogen atom or another chlorine atom.
Studies on halopyridinium salts have demonstrated the potential for Cl···Cl⁻ and Br···Cl⁻ contacts to be shorter than the sum of their van der Waals radii, indicating a stabilizing halogen bond. wikipedia.org In neutral chloropyridine structures, Cl···Cl or Cl···N interactions can also be observed, contributing to the cohesion of the crystal packing. The strength of these interactions generally decreases from iodine to chlorine derivatives. researchgate.net
Conformational Preferences and Rotational Isomerism
The conformational landscape of this compound is primarily defined by the rotation of the two methyl groups attached to the pyridine ring. This rotation is not entirely free but is hindered by energy barriers, leading to distinct conformational isomers, or rotamers. The stability of these conformers and the energy required to interconvert between them are influenced by steric and electronic effects arising from the substituents and the aromatic ring itself.
The rotation of a methyl group attached to an aromatic ring, such as the pyridine ring in this molecule, involves the movement of the methyl hydrogens relative to the plane of the ring. The most stable (lowest energy) conformation is typically a "staggered" one, where one C-H bond of the methyl group is perpendicular to the plane of the ring, and the other two are positioned to minimize steric interactions with adjacent atoms. The highest energy conformation is the "eclipsed" form, where a C-H bond is in the same plane as the aromatic ring, maximizing steric repulsion with the adjacent ring atoms or substituents. The energy difference between these two states constitutes the rotational barrier.
In this compound, the rotational dynamics of the methyl groups at the C2 and C4 positions are distinct due to their different chemical environments. The rotation of the C2-methyl group is significantly influenced by the adjacent chlorine atom at the C3 position. This proximity leads to a pronounced steric hindrance, often referred to as an "ortho effect," which increases the energy barrier for rotation. rsc.orgwikipedia.org The bulky chlorine atom clashes with the hydrogen atoms of the C2-methyl group as it rotates, making the eclipsed conformations particularly unfavorable.
Conversely, the C4-methyl group is flanked by C-H bonds on the pyridine ring at the C3 and C5 positions. While there is still a rotational barrier due to interactions with the ring's pi system and adjacent hydrogens, it is expected to be substantially lower than that of the C2-methyl group, which experiences the direct steric clash with the chlorine atom.
The presence of the chloro substituent is the dominant factor governing the conformational preferences. The steric repulsion between the chlorine atom and the C2-methyl group will dictate the preferred orientation of this methyl group to minimize these unfavorable interactions. The C4-methyl group, being less sterically hindered, will have a lower rotational barrier, closer to that observed in simpler methylpyridines.
Below are tables summarizing the expected qualitative differences in the rotational barriers for the methyl groups in this compound, based on principles of steric hindrance and data from analogous compounds.
Table 1: Qualitative Conformational Analysis of Methyl Groups in this compound
| Methyl Group Position | Primary Influencing Factor | Expected Rotational Barrier Height | Predominant Conformation |
| C2-Methyl | Steric hindrance from C3-Chloro | High | Staggered, oriented to maximize distance from Cl |
| C4-Methyl | Interaction with ring C-H bonds | Low to Moderate | Staggered |
Table 2: Estimated Rotational Energy Barriers based on Analogous Compounds
| Compound/Methyl Group | Substituent Environment | Typical Experimental/Calculated Rotational Barrier (kJ/mol) |
| Toluene | Unhindered methyl on benzene (B151609) | ~0.06 |
| 2,4-Lutidine (C2-Methyl) | Adjacent to ring nitrogen | Higher than toluene |
| 2,4-Lutidine (C4-Methyl) | Flanked by C-H | Lower than C2-methyl |
| This compound (C2-Methyl) | Adjacent to Chloro (ortho) | Significantly higher than 2,4-Lutidine (C2-Methyl) |
| This compound (C4-Methyl) | Adjacent to Chloro (meta) | Slightly perturbed from 2,4-Lutidine (C4-Methyl) |
Theoretical and Computational Investigations of 3 Chloro 2,4 Dimethylpyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the modern study of molecular systems. For 3-Chloro-2,4-dimethylpyridine, these methods allow for a detailed exploration of its behavior and properties.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational efficiency. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a foundational understanding of the molecule's structure. nih.gov
Beyond simple geometry, DFT is instrumental in elucidating the electronic structure. This includes the distribution of electrons within the molecule, which is key to understanding its chemical behavior. Parameters such as dipole moment and the distribution of atomic charges can be calculated, offering insights into the molecule's polarity and the nature of its chemical bonds. bhu.ac.in
Table 1: Representative Theoretical Geometric Parameters for a Pyridine (B92270) Derivative (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | 1.39 | 120 |
| C-N (ring) | 1.34 | 118 |
| C-Cl | 1.74 | - |
| C-C (methyl) | 1.51 | - |
| C-H (methyl) | 1.09 | 109.5 |
| C-C-N (ring) | - | 123 |
| Cl-C-C (ring) | - | 119 |
Note: This table is illustrative and represents typical values for similar compounds. Actual calculated values for this compound would require specific DFT calculations.
A significant application of DFT is the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. nih.gov These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be used to interpret experimental FT-IR and FT-Raman spectra. nih.gov It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. nih.gov
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible region. These calculations can help in understanding the electronic properties and color of the compound.
NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental NMR spectra to aid in signal assignment and structural elucidation. scispace.comscielo.org.mx
Table 2: Predicted Spectroscopic Data for a Substituted Pyridine (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
| IR | C=N stretch | ~1600 cm⁻¹ |
| IR | C-Cl stretch | ~750 cm⁻¹ |
| UV-Vis | λ_max | ~270 nm |
| ¹H NMR | Pyridine H | 7.0 - 8.5 ppm |
| ¹³C NMR | Pyridine C | 120 - 150 ppm |
Note: These are representative values and would need to be specifically calculated for this compound.
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comnih.gov
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. ajchem-a.com A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com The spatial distribution of the HOMO and LUMO densities indicates the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. mdpi.com
To visualize the charge distribution and predict the reactive sites of a molecule, a Molecular Electrostatic Potential (MEP) map is often calculated. nih.gov The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. nih.gov It provides a color-coded guide to the molecule's reactivity:
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are typically associated with lone pairs of electrons on heteroatoms.
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.
Green regions: Represent areas of neutral or near-zero potential.
For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating its basicity and susceptibility to protonation or attack by electrophiles. Regions of positive potential may be located around the hydrogen atoms of the methyl groups.
Computational Studies of Reaction Pathways and Energy Barriers
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to map out the potential energy surface for various reactions, such as nucleophilic substitution at the chloro-substituted carbon. By identifying the transition state structures and calculating the associated activation energy barriers, chemists can predict the feasibility and kinetics of a reaction. nih.gov This information is crucial for understanding reaction mechanisms and for designing new synthetic routes. For example, by comparing the energy barriers for different reaction pathways, one can determine the most likely mechanism to occur. nih.gov
Analysis of Noncovalent Interactions
Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.govnih.gov Computational methods like Non-Covalent Interaction (NCI) analysis can be used to identify and visualize these weak interactions in real space. chemrxiv.orgresearchgate.net NCI plots are based on the electron density and its derivatives and can reveal the presence and nature of noncovalent interactions. For this compound, an analysis of its potential noncovalent interactions could provide insights into its solid-state structure and its ability to interact with other molecules, which is particularly relevant in materials science and medicinal chemistry. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to elucidate the nature of chemical bonds and molecular structures based on the topology of the electron density (ρ(r)). researchgate.netsciencesconf.org This analysis defines atoms as regions in space bounded by zero-flux surfaces in the gradient vector field of the electron density. muni.cz The lines of maximum electron density that connect the nuclei of bonded atoms are known as bond paths, and the point along this path where the electron density is at a minimum is called the bond critical point (BCP). researchgate.netorientjchem.org
Several key parameters are analyzed at the BCP to characterize the nature of the chemical interaction:
Electron Density (ρ(r)) : The magnitude of electron density at the BCP correlates with the strength of the bond. orientjchem.org
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). sciencesconf.org Negative values are characteristic of shared-shell interactions (covalent bonds), while positive values suggest closed-shell interactions (like ionic bonds, hydrogen bonds, or van der Waals forces). researchgate.netstackexchange.com
Total Electronic Energy Density (H(r)) : The sign of H(r) can also help to distinguish the nature of the interaction. Negative values indicate a significant covalent character. researchgate.net
While a specific QTAIM analysis for this compound is not available, studies on related heterocyclic systems provide a template for the expected findings. For instance, in a theoretical study of a salt containing a dipyridinium cation, QTAIM analysis was used to characterize the hydrogen bonds. orientjchem.org The analysis revealed small electron densities and positive Laplacian values at the BCPs of O···H bonds, confirming their non-covalent nature. orientjchem.org For this compound, a QTAIM analysis would similarly characterize the covalent bonds within the pyridine ring (C-C, C-N), the bonds to the substituents (C-Cl, C-CH₃), and any potential intramolecular non-covalent interactions.
Table 1: Illustrative QTAIM Parameters at Bond Critical Points (BCPs) for Different Interaction Types in Pyridine-Related Molecules
| Interacting Atoms | Bond Type | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Total Energy Density, H(r) (a.u.) | Covalent/Non-covalent Character |
| C-C (in pyridine ring) | Covalent | High | Negative | Negative | Covalent |
| C-N (in pyridine ring) | Polar Covalent | High | Negative | Negative | Covalent |
| C-H | Covalent | High | Negative | Negative | Covalent |
| O···H | Hydrogen Bond | Low | Positive | Positive | Non-covalent (Closed-Shell) |
| Se···Cl | Chalcogen Bond | Low | Positive | Positive/Slightly Negative | Primarily Non-covalent |
Note: This table presents expected qualitative values based on QTAIM principles and findings for related molecules. researchgate.netresearchgate.net Exact values would require specific calculations for this compound.
Thermodynamic Parameter Calculations (e.g., Enthalpies of Formation and Sublimation for related pyridines)
Thermodynamic parameters are fundamental to understanding the stability and phase behavior of chemical compounds. Theoretical calculations, often employing semi-empirical or density functional theory (DFT) methods, are used to predict properties like enthalpies of formation (ΔHf) and sublimation (ΔHsubl).
The enthalpy of formation can be calculated using various computational methods, including isodesmic reactions, which help to minimize errors by preserving the types of chemical bonds. For a series of 3-substituted pyridines, the pKa values, which are related to the Gibbs free energy of protonation, have been calculated using semi-empirical AM1 and PM5 methods, showing good agreement with experimental data. mdpi.com
The enthalpy of sublimation, the energy required for a substance to transition from solid to gas, is a crucial parameter for understanding intermolecular forces. It can be determined experimentally using techniques like the Knudsen effusion method and also estimated computationally. nih.gov Studies on various substituted pyridine derivatives show that the nature and position of substituents significantly influence the sublimation enthalpy. nih.govrsc.orgresearchgate.net For example, the sublimation enthalpy of mono-substituted pyridine N-oxides was found to increase in the order of CH₃ → NO₂ → OCH₃ for substituents at the 4-position, reflecting differences in intermolecular interactions. nih.gov
Table 2: Experimental Standard Enthalpies of Sublimation (ΔH°subl) for Selected Substituted Pyridines
| Compound | Method | Temperature Range (K) | ΔH°subl (kJ/mol) | Reference |
| Pyridine | - | 298.15 | 40.2 | wikipedia.org |
| 2-Aminopyridine | Transpiration | 308 - 324 | 75.1 ± 0.4 | rsc.org |
| 3-Aminopyridine | Transpiration | 313 - 332 | 84.7 ± 0.5 | rsc.org |
| 4-Aminopyridine | Transpiration | 358 - 388 | 100.9 ± 0.8 | rsc.org |
| 3-Hydroxypyridine | Transpiration | 343 - 368 | 110.1 ± 1.0 | rsc.org |
| 4-Methylpyridine N-oxide | Knudsen Effusion | 314.5 - 331.4 | 91.1 ± 2.6 | nih.gov |
| 4-Nitropyridine N-oxide | Knudsen Effusion | 390.6 - 411.3 | 111.9 ± 3.1 | nih.gov |
This data for related compounds illustrates the range of sublimation enthalpies and the effect of substituents. The values for this compound would be influenced by the combined effects of the chloro and methyl groups on crystal packing and intermolecular forces.
Correlation of Theoretical Predictions with Experimental Observations
Validating computational models by comparing theoretical predictions with experimental data is a cornerstone of modern chemistry. This correlation enhances the reliability of theoretical methods and allows for a deeper interpretation of experimental results. For pyridine derivatives, such comparisons are frequently made for spectroscopic data (e.g., NMR, IR) and geometric parameters.
NMR Spectroscopy: The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. DFT calculations can predict these shifts with considerable accuracy. Studies on 3-substituted pyridines and pyridinium (B92312) compounds have shown excellent correlations between calculated and experimental ¹³C and ¹H NMR chemical shifts. nih.govacs.org Discrepancies between predicted and observed shifts can sometimes point to specific intermolecular interactions, such as hydrogen bonding in the solid state, that are not fully captured by gas-phase calculations. nih.gov
Table 3: Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts for the N-methyl Group in 4-Substituted Pyridinium Compounds
| Substituent (at C4) | σ⁺R (Resonance Constant) | δ (¹³C, experimental, ppm) |
| N(CH₃)₂ | -1.70 | 46.5 |
| NH₂ | -1.30 | 46.8 |
| OCH₃ | -0.78 | 47.4 |
| CH₃ | -0.31 | 47.8 |
| H | 0.00 | 48.2 |
| Cl | -0.11 | 48.2 |
| COOCH₃ | 0.48 | 48.8 |
| CN | 0.66 | 49.0 |
Data adapted from a study showing a strong correlation between the resonance effect of the substituent and the measured chemical shift of the N-methyl reporter group. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies. While harmonic frequency calculations are a common starting point, they often systematically overestimate experimental frequencies. More accurate results can be obtained by including anharmonic corrections. researchgate.netrsc.org The comparison between the calculated and experimental IR spectrum of a 4-aminopyridine-based salt showed that the optimized molecular geometry and vibrational frequencies were in good agreement with X-ray diffraction and experimental spectroscopic data, respectively. nih.gov Such correlative studies are essential for the accurate assignment of vibrational bands and for confirming the structures of new compounds. nih.govmdpi.com The agreement between theoretical and experimental geometries is often quantified by the Root Mean Square Deviation (RMSD), with small values indicating a good match. nih.gov
Academic and Industrial Applications in Chemical Synthesis and Catalysis
Role as a Versatile Synthetic Building Block
While many substituted pyridine (B92270) and chlorinated compounds are considered versatile synthetic building blocks in organic synthesis, there is a lack of specific documented evidence in the available literature detailing the role of 3-Chloro-2,4-dimethylpyridine for this purpose. General principles of organic synthesis suggest its potential utility, but specific examples or studies highlighting its application as a foundational molecule for complex chemical structures were not found.
Application in the Preparation of Diverse Organic Scaffolds and Heterocycles
Contribution to Catalysis and Ligand Design
The unique electronic and steric properties of substituted pyridines often lend themselves to applications in catalysis and ligand design.
Use as a Catalyst or Reagent in Organic Reactions
There is no specific information available in the searched literature to suggest that this compound is used as a catalyst or a key reagent in named organic reactions. Its potential as a base or nucleophilic catalyst has not been specifically explored in the documented research.
Design of Ligands for Coordination Chemistry and Catalytic Processes
Pyridine derivatives are fundamental components in the design of ligands for coordination chemistry due to the nitrogen atom's ability to coordinate with metal centers. science.gov However, there are no specific studies or data available that describe the use of this compound in the design of ligands for coordination complexes or its application in catalytic processes.
Development of Synthetic Intermediates for Fine Chemical Production
Pyridine derivatives are crucial intermediates in the production of fine chemicals, including pharmaceuticals and agrochemicals. colorkem.comagropages.com For instance, the closely related compound, 4-Chloro-2,3-dimethylpyridine-N-oxide, is a key intermediate in the synthesis of proton pump inhibitors. acs.orgguidechem.com However, specific documentation detailing the role of this compound as a direct synthetic intermediate in the large-scale production of fine chemicals is not present in the available research.
Analytical and Forensic Chemistry Applications
No specific applications of this compound in the fields of analytical or forensic chemistry have been documented in the reviewed scientific literature.
Identification as "Route Markers" in Forensic Drug Analysis (for related amphetamine analogues)
Forensic chemical analysis relies on identifying impurities and byproducts in illicitly manufactured drugs to determine the synthetic route used. mdma.ch These "route markers" provide crucial intelligence for law enforcement by helping to link different drug seizures or identify the specific chemical process employed in a clandestine laboratory. ffint.com.auresearchgate.net
Common methods for synthesizing amphetamine and its analogues, such as the Leuckart reaction, are known to produce a variety of impurities. unodc.org While the formation of "higher boiling pyridines" has been noted as a possibility in some syntheses, extensive searches of forensic science and analytical chemistry literature yield no specific mention of this compound as a recognized or documented route marker for the synthesis of any amphetamine analogues. unodc.org
Research into amphetamine impurity profiling has identified numerous other compounds that serve as route-specific markers, including:
N-formylamphetamine
4-methyl-5-phenyl-pyrimidine
Dibenzylketone
Indene derivatives nih.gov
α-benzylphenethylamine
The current body of forensic literature does not support the identification of this compound as a definitive marker for any major or minor amphetamine synthesis pathway.
Data Tables
Due to the limited availability of verified public data for this compound, a comprehensive data table of its physical and chemical properties cannot be reliably compiled. Properties such as melting point, boiling point, and density are not consistently reported in authoritative chemical databases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-2,4-dimethylpyridine, and how do reaction conditions influence yield and purity?
- Answer : The synthesis of this compound typically involves halogenation or nucleophilic substitution of pre-functionalized pyridine derivatives. For example, chlorination of 2,4-dimethylpyridine using reagents like PCl₅ or SOCl₂ under controlled temperatures (60–80°C) can yield the product. Solvent choice (e.g., toluene or DMF) and catalyst selection (e.g., Lewis acids) significantly affect regioselectivity and purity. Characterization via HPLC and GC-MS is recommended to confirm purity (>98%) and monitor byproducts such as di-chlorinated isomers .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Answer :
- ¹H NMR : The methyl groups at positions 2 and 4 appear as singlets (δ ~2.3–2.5 ppm), while the aromatic proton at position 5 shows a singlet (δ ~8.2 ppm) due to deshielding by chlorine.
- ¹³C NMR : The chlorine-substituted carbon (C-3) resonates at ~145–150 ppm, distinct from unsubstituted pyridines.
- IR : C-Cl stretching vibrations appear at ~550–600 cm⁻¹. Comparative analysis with analogs like 2-Chloro-4-methylpyridine helps resolve structural ambiguities .
Q. What are the stability considerations for this compound under varying storage conditions?
- Answer : The compound is sensitive to moisture and light. Storage at 0–4°C in amber vials under inert gas (N₂/Ar) is recommended. Degradation products (e.g., hydrolyzed diols) can form in humid environments, monitored via TLC or LC-MS. Thermo Scientific reports a shelf life of 12–18 months when stored properly .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity of this compound in catalytic reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution pathways, predicting reactivity at specific positions. For example, the chlorine atom at position 3 directs electrophiles to position 5 due to electronic effects. Molecular docking studies with enzymes (e.g., cytochrome P450) may explain its potential as a bioactive scaffold .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from differences in assay conditions (e.g., pH, solvent) or impurities. Systematic approaches include:
- Replicating assays under standardized protocols (e.g., CLSI guidelines).
- Purifying intermediates via column chromatography to eliminate confounding byproducts.
- Validating results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How does the steric and electronic profile of this compound influence its utility in cross-coupling reactions?
- Answer : The chlorine atom acts as a directing group, while methyl groups introduce steric hindrance. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) enable selective coupling at position 5. Computational studies (NBO analysis) reveal that the electron-withdrawing Cl group stabilizes transition states, improving reaction efficiency. Compare with 2,4-dimethylpyridine (no Cl) to isolate electronic vs. steric effects .
Q. What crystallographic data are available for this compound complexes, and how do they inform structural design?
- Answer : Single-crystal XRD data for metal complexes (e.g., Ru or Pd adducts) reveal bond lengths and angles critical for catalytic activity. For example, a Ru complex with this compound showed a Cl–Ru bond length of 2.45 Å, influencing ligand exchange kinetics. CCDC datasets (e.g., CCDC-2121961) provide reference structures for mechanistic studies .
Methodological Guidelines
Designing a kinetic study to evaluate the hydrolysis of this compound in aqueous media
- Protocol :
Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis (λ = 260 nm).
Use pseudo-first-order kinetics to calculate rate constants (k).
Identify degradation products via LC-MS and compare with DFT-predicted pathways.
Comparative analysis of this compound and its fluorinated analogs for drug discovery
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
